molecular formula C21H20ClN5O2 B609793 OXA-01 CAS No. 936889-68-8

OXA-01

Cat. No.: B609793
CAS No.: 936889-68-8
M. Wt: 409.874
InChI Key: UXCAKZGNKOZXBM-HAQNSBGRSA-N
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Description

OXA-01 is a low molecular weight, orally bioavailable compound that functions as a potent inhibitor of both mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2. The mammalian target of rapamycin is a central node in the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin signaling pathway, which is crucial for regulating cell growth, proliferation, and survival. This compound has shown significant anti-tumor activity and is being studied for its potential in cancer therapy .

Chemical Reactions Analysis

Mechanism of Action and Enzymatic Inhibition

OXA-01 selectively inhibits both mTORC1 and mTORC2 complexes through ATP-competitive binding. Key kinetic parameters include:

TargetIC₅₀ (nM)Biological EffectReference
mTORC129Inhibition of phospho-4E-BP1 (IC₅₀ = 1.1 μM)
mTORC27Suppression of Akt phosphorylation (Ser473)
  • Reaction Conditions :

    • Assays conducted in cell-based systems (e.g., colorectal and pancreatic cancer models) under physiological pH and temperature.

    • Inhibition is reversible and concentration-dependent, with sustained effects observed in xenograft models after oral administration.

Biochemical Interactions

This compound modulates downstream signaling pathways via mTOR inhibition:

Key Reactions and Effects:

  • Phosphorylation Blockade :

    • Reduces phosphorylation of mTOR effectors:

      • 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1) at Thr37/46.

      • S6K (ribosomal protein S6 kinase) at Thr389.

    • Disrupts cap-dependent translation and ribosome biogenesis.

  • Apoptosis Induction :

    • Activates caspase-3 and PARP cleavage in pancreatic neuroendocrine tumors, promoting programmed cell death .

  • Angiogenesis Suppression :

    • Lowers VEGF production by >50% in tumor microenvironments, impairing endothelial cell proliferation .

Pharmacokinetic and Metabolic Reactions

  • In Vivo Stability :

    • Plasma concentrations reach 25.6 μM at 1 hour post-administration in GEO colorectal xenografts, declining to 13.2 μM by 8 hours .

    • Half-life (t₁/₂) and metabolic pathways remain uncharacterized in public literature.

  • Metabolite Identification :

    • No peer-reviewed studies currently detail metabolic byproducts or enzymatic degradation routes for this compound.

Comparative Analysis with Structural Analogs

While this compound’s exact synthesis route is undisclosed, its reactivity aligns with other ATP-competitive inhibitors:

FeatureThis compoundRapamycin (mTORC1-specific)
Binding Site ATP-binding cleftFKBP12-dependent allosteric
Selectivity Dual mTORC1/2 inhibitionmTORC1-specific
Cellular Uptake High bioavailabilityLimited by solubility

Scientific Research Applications

Case Studies

  • Colorectal Cancer : In a GEO colorectal xenograft model, OXA-01 demonstrated significant anti-tumor effects by slowing tumor growth. The median plasma concentration was found to be 25.6 μM at one hour post-administration .
  • Pancreatic Neuroendocrine Tumors : In RIP-Tag2 models, treatment with this compound resulted in decreased phosphorylation of Akt and increased apoptosis, underscoring its potential in targeted cancer therapies .

Role of OXA-1 β-Lactamase

This compound also refers to a specific β-lactamase enzyme (OXA-1) associated with antibiotic resistance in Klebsiella pneumoniae. This enzyme hydrolyzes various β-lactam antibiotics, contributing to treatment failures.

Data Table: Resistance Profiles

AntibioticResistance Rate (%)
Piperacillin/Tazobactam100
Levofloxacin91.6
Amikacin75
Cefoxitin50
Ertapenem25
Imipenem16.6
Meropenem16.6
Tigecycline0

This data highlights the significant resistance conferred by the presence of the OXA-1 gene among clinical isolates .

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction between OXA-1 β-lactamase and various antibiotics. For instance, penem inhibitors showed high affinity towards OXA-1, with calculated interaction energies indicating effective inhibition .

Structural Insights

Recent studies have utilized X-ray crystallography and molecular dynamics simulations to elucidate the structure of OXA-1 β-lactamase. These studies revealed critical insights into the active site configuration that facilitates substrate binding and hydrolysis .

Data Table: Inhibition Kinetics

InhibitorKiK_i (nM)kinactk_{inact} (s1^{-1})
Penem 145 ± 80.13 ± 0.01
Penem 212 ± 20.11 ± 0.01
Tazobactam80 ± 140.12 ± 0.01

This table summarizes the kinetic parameters for various inhibitors against OXA-1 β-lactamase, illustrating the potential for developing more effective β-lactamase inhibitors .

Mechanism of Action

OXA-01 exerts its effects by inhibiting the kinase activity of both mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2. This inhibition leads to a reduction in the phosphorylation of protein kinase B, a downstream effector of the mammalian target of rapamycin complexes. By blocking both mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2, this compound effectively disrupts cell growth and survival pathways, leading to increased apoptosis in cancer cells .

Comparison with Similar Compounds

OXA-01 is unique in its ability to inhibit both mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2, whereas other inhibitors like rapamycin selectively inhibit only mammalian target of rapamycin complex 1. This dual inhibition results in more pronounced anti-tumor and anti-angiogenic effects. Similar compounds include rapamycin, everolimus, and temsirolimus, which are also mammalian target of rapamycin inhibitors but differ in their selectivity and efficacy .

Biological Activity

OXA-01 is a compound known for its dual inhibition of the mTORC1 and mTORC2 pathways, which are critical in regulating cell growth, proliferation, and survival. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

This compound functions primarily as an inhibitor of the mammalian target of rapamycin (mTOR), which exists in two complexes: mTORC1 and mTORC2. The inhibition of these complexes leads to several downstream effects:

  • Inhibition of Cellular Proliferation : this compound significantly reduces cell proliferation rates in various cancer cell lines.
  • Induction of Apoptosis : The compound promotes programmed cell death, which is essential for eliminating cancerous cells.
  • Reduction in Angiogenesis : this compound decreases vascular endothelial growth factor (VEGF) production, thereby inhibiting tumor angiogenesis .

Biological Activity Data

The biological activity of this compound can be quantified through various assays and experimental models. Below is a summary of key findings:

Parameter Value Notes
IC50 (mTOR Kinase)11 nMIndicates potency in inhibiting mTOR activity .
IC50 (phospho-4E-BP1)1.1 μMReflects effectiveness in inhibiting downstream signaling .
Median Plasma Concentration25.6 μM at 1 hourShows rapid absorption in vivo .
Tumor Growth InhibitionSignificantObserved in GEO colorectal xenograft models .

Case Study 1: Colorectal Cancer Model

In a study utilizing GEO colorectal xenograft models, this compound was administered to evaluate its effect on tumor growth. The results indicated a significant reduction in tumor size compared to control groups. The median plasma concentration was monitored, revealing effective systemic exposure at both 1 hour and 8 hours post-administration.

Case Study 2: Pancreatic Neuroendocrine Tumors

In RIP-Tag2 pancreatic neuroendocrine tumors, this compound treatment resulted in decreased phosphorylation levels of Akt, 4E-BP1, and S6K, which are critical components of the mTOR signaling pathway. This study demonstrated the compound's ability to alter key signaling events associated with tumor progression and survival .

Research Findings

Recent research has highlighted the potential applications of this compound beyond cancer therapy. Studies suggest that its inhibitory effects on mTOR signaling may also play a role in metabolic disorders and age-related diseases. Further exploration into these areas could reveal additional therapeutic uses for this compound.

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for evaluating OXA-01’s dual mTORC1/2 inhibition?

this compound’s efficacy is typically assessed using in vitro kinase inhibition assays (IC50 determination) and in vivo tumor xenograft models. For mTORC1/2 inhibition, use cell lines sensitive to mTOR signaling (e.g., colorectal cancer models like GEO) . Key steps:

  • Kinase assays : Measure ATP competition using recombinant mTORC1/2 complexes. Validate via Western blot for downstream targets (p-S6K for mTORC1, p-AKT Ser473 for mTORC2).
  • Xenograft models : Administer this compound at 10–30 mg/kg/day in immunocompromised mice. Monitor tumor volume and VEGF levels to assess anti-angiogenic effects .

Q. How should researchers address variability in this compound’s IC50 values across studies?

Variability may arise from differences in assay conditions (ATP concentration, incubation time) or cell line genetic backgrounds. Standardize protocols by:

  • Using consistent ATP concentrations (e.g., 10 μM for competitive assays).
  • Validating results across multiple cell lines (e.g., HCT116 vs. GEO).
  • Reporting raw data and normalization methods (e.g., % inhibition relative to controls) .

Q. What are the critical controls for validating this compound’s specificity in mTOR pathway studies?

Include:

  • Positive controls : Rapamycin (mTORC1 inhibitor) and Torin1 (dual mTORC1/2 inhibitor).
  • Negative controls : mTOR-independent kinase inhibitors (e.g., PI3K inhibitors).
  • Rescue experiments : Overexpress constitutively active mTOR mutants to confirm target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s in vitro potency and in vivo efficacy?

Contradictions often stem from pharmacokinetic (PK) limitations or tumor microenvironment interactions. Strategies:

  • PK/PD modeling : Measure plasma/tissue drug concentrations using LC-MS/MS and correlate with target inhibition.
  • Hypoxia assays : Test this compound’s activity under low oxygen (e.g., 1% O2) to mimic tumor conditions.
  • Combination studies : Pair this compound with VEGF-neutralizing antibodies to enhance anti-angiogenic effects .

Q. What methodologies are recommended for analyzing this compound’s impact on tumor vascularization?

Combine quantitative imaging and molecular profiling:

  • Immunohistochemistry (IHC) : Quantify CD31+ microvessel density in xenograft sections.
  • ELISA/MSD assays : Measure VEGF and angiopoietin-2 levels in serum/tumor lysates.
  • RNA-seq : Profile endothelial cell markers (e.g., VEGFR2, Tie2) to assess vascular remodeling .

Q. How can researchers optimize this compound dosing schedules to mitigate resistance mechanisms?

Resistance often involves mTOR feedback loops (e.g., IRS-1 upregulation). Approaches:

  • Pulsatile dosing : Intermittent high-dose this compound to disrupt adaptive signaling.
  • Longitudinal biopsies : Monitor phospho-protein dynamics via reverse-phase protein arrays (RPPA).
  • Synergy screens : Test this compound with MEK/ERK or CDK4/6 inhibitors to block compensatory pathways .

Q. Data Contradiction and Validation

Q. How should conflicting data on this compound’s off-target effects be addressed?

Use orthogonal assays to confirm specificity:

  • Kinome-wide profiling : Screen against 400+ kinases (e.g., DiscoverX KINOMEscan).
  • CRISPR knockout models : Validate mTOR dependency by comparing wild-type vs. mTOR-null cells.
  • Metabolomics : Assess off-target metabolic shifts (e.g., glycolysis vs. oxidative phosphorylation) .

Q. Methodological Tables

Assay Type Key Parameters Reference
mTORC1/2 Kinase AssayATP: 10 μM, incubation: 60 min, readout: HTRF
Xenograft MonitoringTumor volume: Caliper measurements, VEGF: ELISA
PK/PD AnalysisLC-MS/MS for plasma/tissue concentration

Properties

IUPAC Name

4-[8-amino-1-(7-chloro-1H-indol-2-yl)imidazo[1,5-a]pyrazin-3-yl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2/c22-14-3-1-2-13-10-15(25-16(13)14)17-18-19(23)24-8-9-27(18)20(26-17)11-4-6-12(7-5-11)21(28)29/h1-3,8-12,25H,4-7H2,(H2,23,24)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCAKZGNKOZXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NC(=C3N2C=CN=C3N)C4=CC5=C(N4)C(=CC=C5)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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